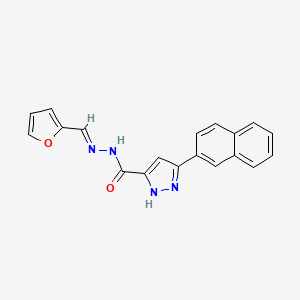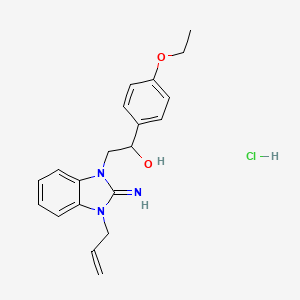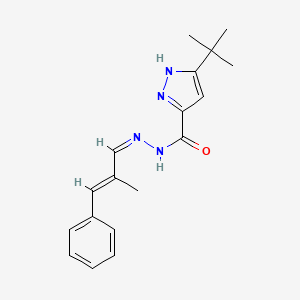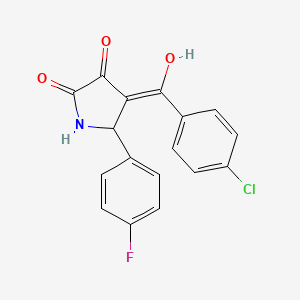![molecular formula C19H26N2O2S B3886818 2-[4-(2-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3886818.png)
2-[4-(2-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol
Overview
Description
2-[4-(2-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol, also known as Mepiprazole, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential pharmacological applications in the treatment of various neurological and psychiatric disorders. In
Mechanism of Action
2-[4-(2-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol exerts its pharmacological effects by selectively blocking the dopamine D2 receptors in the brain. This leads to a decrease in dopamine neurotransmission, which is associated with the symptoms of schizophrenia, depression, and anxiety. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent dopamine D2 receptor antagonism, which leads to a decrease in dopamine neurotransmission in the brain. This is associated with the therapeutic effects of this compound in various neurological and psychiatric disorders. This compound has also been found to exhibit moderate affinity for the serotonin 5-HT1A receptor, which may contribute to its anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[4-(2-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol in lab experiments include its potent and selective dopamine D2 receptor antagonism, which makes it a useful tool for studying the role of dopamine neurotransmission in various neurological and psychiatric disorders. The limitations of using this compound in lab experiments include its relatively low affinity for the dopamine D2 receptor compared to other antipsychotic drugs, which may limit its utility in certain experimental paradigms.
Future Directions
There are several potential future directions for research on 2-[4-(2-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol. These include the development of more potent and selective dopamine D2 receptor antagonists based on the structure of this compound, the exploration of the potential therapeutic applications of this compound in other neurological and psychiatric disorders, and the investigation of the molecular mechanisms underlying the pharmacological effects of this compound. Additionally, further research is needed to elucidate the potential side effects and safety profile of this compound in humans.
Scientific Research Applications
2-[4-(2-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and Parkinson's disease. It has been found to exhibit potent dopamine D2 receptor antagonism, which is believed to be the primary mechanism of action responsible for its therapeutic effects.
Properties
IUPAC Name |
2-[4-[(2-methoxyphenyl)methyl]-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-23-19-7-3-2-5-16(19)13-20-9-10-21(17(14-20)8-11-22)15-18-6-4-12-24-18/h2-7,12,17,22H,8-11,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROCGUGVUSBMIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(C(C2)CCO)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-N'-[4-(diethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3886735.png)







![4-(2-chlorobenzyl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B3886778.png)
![3-(1-adamantyl)-N'-[4-(diethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3886804.png)

![2-chlorobenzaldehyde O-[(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B3886819.png)

![[3-hydroxy-4-(4-methylbenzoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B3886835.png)
